

The Multifaceted Biological Activities of 2-(Formylamino)benzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

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Abstract

2-(Formylamino)benzoic acid, also known as N-formylanthranilic acid, is an intriguing metabolite with a growing body of research suggesting its involvement in a variety of physiological and pathological processes. As a derivative of anthranilic acid and a key player in the kynurenine pathway of tryptophan metabolism, this compound is positioned at the crossroads of inflammation, lipid metabolism, and cellular signaling. This technical guide provides an in-depth exploration of the potential biological activities of **2-(formylamino)benzoic acid**, summarizing the current state of knowledge, presenting available quantitative data, and detailing relevant experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this molecule and its derivatives.

Introduction

2-(Formylamino)benzoic acid is an organic compound with the chemical formula $C_8H_7NO_3$. It is structurally characterized by a benzoic acid core with a formylamino group at the ortho position. This molecule is a known human metabolite, identified as a product of phenylalanine and tryptophan metabolism^{[1][2]}. Its presence in the kynurenine pathway, a critical route for

tryptophan degradation that generates several neuroactive and immunomodulatory molecules, has drawn significant attention to its potential biological roles.

Derivatives of the parent molecule, anthranilic acid, have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[3]. This has spurred interest in the pharmacological profile of its N-formylated counterpart. Current research points towards potential activities of **2-(formylamino)benzoic acid** in inflammation modulation, cholesterol regulation, and as a scaffold for the synthesis of novel therapeutic agents.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

The anti-inflammatory potential of **2-(formylamino)benzoic acid** is primarily linked to its role within the kynurenine pathway, which is intricately connected to the immune response. The pathway is activated during inflammation, and its metabolites can exert both pro- and anti-inflammatory effects.

A study on the effects of fish oil supplementation demonstrated that increased intake of omega-3 fatty acids led to a significant reduction in the levels of N-formylanthranilic acid, alongside other kynurenine pathway metabolites like kynurenate and anthranilate. This reduction was associated with decreased inflammation, suggesting that **2-(formylamino)benzoic acid** may be a biomarker or mediator in inflammatory processes.

While direct inhibition of cyclooxygenase (COX) enzymes by **2-(formylamino)benzoic acid** has not been extensively documented, the structurally related fenamic acids (N-phenylanthranilic acid derivatives) are well-known COX inhibitors. This raises the possibility of a similar, albeit potentially weaker, mechanism for **2-(formylamino)benzoic acid**.

Cholesterol Metabolism

2-(Formylamino)benzoic acid has been reported to play a role in cholesterol regulation by inhibiting the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO)[4]. HAAO is involved in the catabolism of 3-hydroxyanthranilic acid, a downstream product in the kynurenine pathway. By inhibiting this enzyme, **2-(formylamino)benzoic acid** prevents the copper-

catalyzed oxidation of low-density lipoprotein-cholesterol (LDL-C)[4]. This inhibition leads to a decrease in LDL levels and a potential increase in high-density lipoprotein (HDL) levels, thereby reducing the risk of atherosclerosis[4].

Antimicrobial and Anticancer Potential

While direct evidence for the antimicrobial and anticancer activities of **2-(formylamino)benzoic acid** is limited, the broader class of benzoic acid and anthranilic acid derivatives has been extensively investigated for these properties. Numerous studies have demonstrated the synthesis of novel derivatives with significant antibacterial, antifungal, and antiproliferative activities. These derivatives often serve as lead compounds in drug discovery programs, highlighting the therapeutic potential of the core scaffold. Further investigation is warranted to determine if **2-(formylamino)benzoic acid** itself possesses clinically relevant antimicrobial or anticancer efficacy.

Quantitative Data

Specific quantitative data, such as IC_{50} or EC_{50} values, for the biological activities of **2-(formylamino)benzoic acid** are not widely available in the public domain. The majority of published research focuses on its derivatives. The following table summarizes representative data for related compounds to provide a contextual understanding of the potential potency of this chemical class.

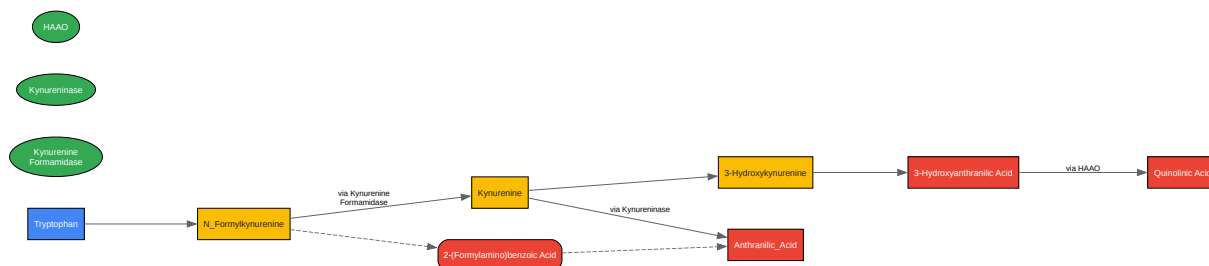
Compound Class	Target/Assay	Activity	Reference
Benzoic Acid Derivatives	VLA-4 Antagonism	IC ₅₀ = 0.51 nM (for compound 12l)	
N-Benzoyl Anthranilic Acid Derivatives	Aldo-keto reductase AKR1C3 Inhibition	IC ₅₀ = 0.31 μM (for compound 10)	
2-[2-(benzoylamino)benzoylamino]benzoic acid analogues	Adenovirus Replication Inhibition	EC ₅₀ = 0.6 μM (for compounds 35g and 35j)	
N-substituted anthranilic acid derivatives	Anti-inflammatory (carrageenan-induced edema)	50.66% inhibition at 50 mg/kg (for compound 7b)	[3]

Signaling Pathways

The precise signaling pathways modulated by **2-(formylamino)benzoic acid** are still under investigation. However, based on its metabolic context and the activities of related compounds, several pathways are of significant interest.

Kynurenine Pathway

2-(Formylamino)benzoic acid is an intermediate in the kynurenine pathway, which is the primary route for tryptophan catabolism. This pathway is crucial for generating NAD⁺ and a host of bioactive molecules that can influence neurotransmission and immune responses.

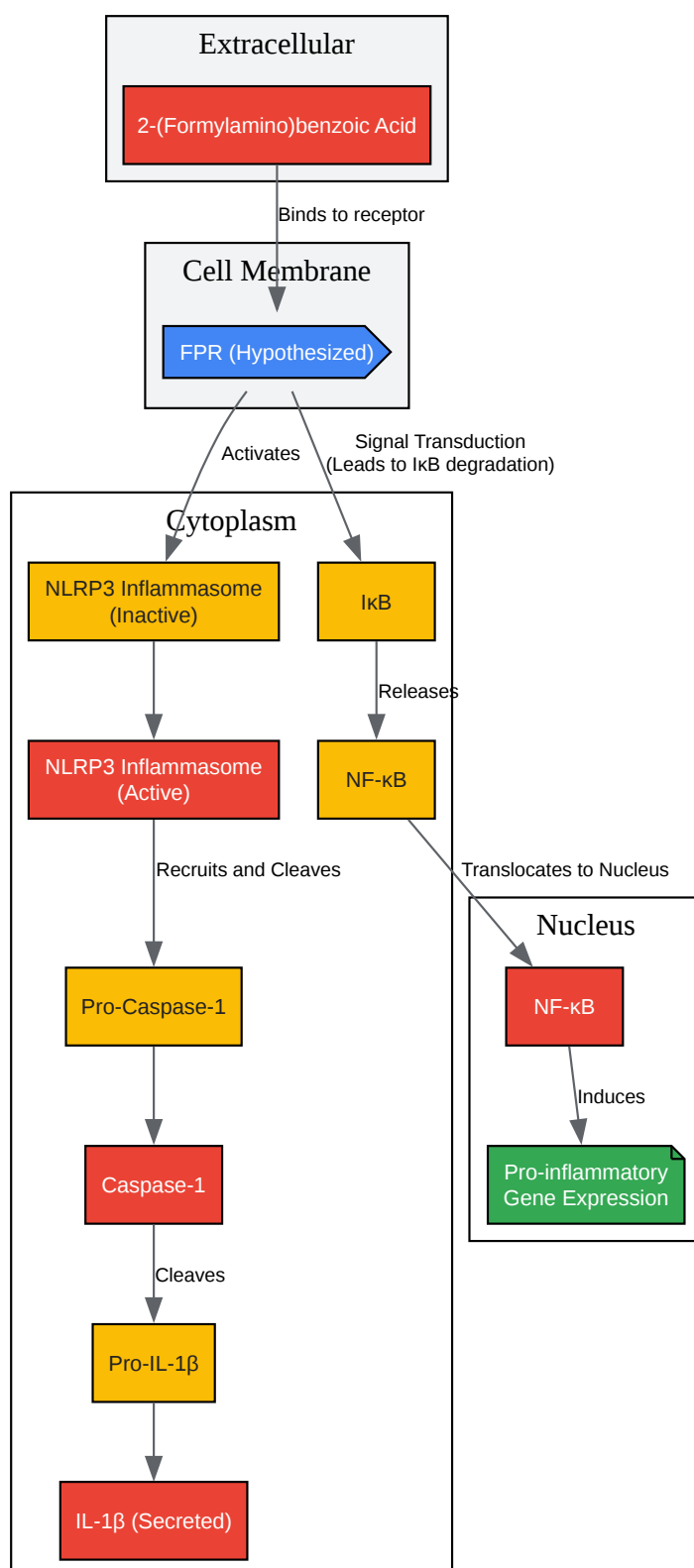


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Caption: Simplified Kynurenine Pathway highlighting the position of **2-(Formylamino)benzoic acid**.

NF- κ B and NLRP3 Inflammasome Signaling

While direct evidence is lacking for **2-(formylamino)benzoic acid**, other N-formyl peptides are known to activate formyl peptide receptors (FPRs), which can trigger downstream inflammatory signaling cascades, including the activation of NF- κ B and the NLRP3 inflammasome[5]. These pathways are central to the production of pro-inflammatory cytokines like IL-1 β and TNF- α . Given the structural similarity, it is plausible that **2-(formylamino)benzoic acid** could modulate these pathways, although this requires experimental validation.



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Caption: Hypothesized inflammatory signaling pathway for **2-(Formylamino)benzoic acid**.

Experimental Protocols

Detailed experimental protocols specifically for **2-(formylamino)benzoic acid** are not readily available. However, standard assays used for its derivatives and related compounds can be adapted.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

- Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory properties.
- Reagents:
 - Fresh hen's egg albumin
 - Phosphate buffered saline (PBS), pH 6.4
 - **2-(Formylamino)benzoic acid** (test compound)
 - Diclofenac sodium (standard drug)
 - Double-distilled water
- Procedure:
 - Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
 - A control group should be prepared with double-distilled water instead of the test compound.
 - Incubate the mixtures at 37°C for 15 minutes.
 - Induce denaturation by heating at 70°C for 5 minutes.

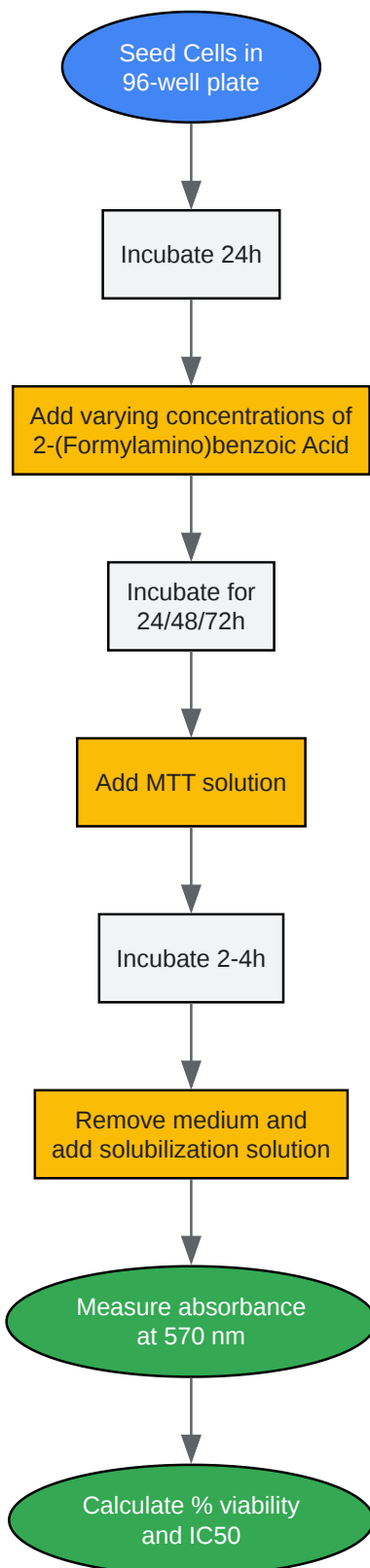
- After cooling, measure the absorbance of the solutions at 660 nm.
- Calculate the percentage inhibition of denaturation using the formula: % Inhibition = $(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control} * 100$

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Reagents:
 - Human cancer cell line (e.g., HCT-116, MCF-7)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - **2-(Formylamino)benzoic acid** (test compound)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO, isopropanol with HCl)
- Procedure:
 - Seed cells in a 96-well plate at a density of 0.5×10^4 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **2-(formylamino)benzoic acid** and incubate for a specified period (e.g., 24, 48, or 72 hours).
 - After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC₅₀ value.



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Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
- Reagents:
 - Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
 - Mueller-Hinton Broth (MHB)
 - **2-(Formylamino)benzoic acid** (test compound)
 - Standard antibiotic (e.g., Norfloxacin)
 - Sterile 96-well microtiter plates
- Procedure:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
 - Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
 - Add the standardized bacterial suspension to each well.
 - Include a positive control (bacteria without compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
 - Visually inspect the wells for turbidity to determine the MIC.

Conclusion and Future Directions

2-(Formylamino)benzoic acid is a metabolite of significant interest due to its position in the immunologically active kynurenine pathway and its structural relationship to known therapeutic agents. The current evidence, although in some areas indirect, points towards its potential involvement in modulating inflammation and cholesterol metabolism. The lack of extensive, direct quantitative data underscores the need for further focused research to elucidate its precise mechanisms of action and pharmacological profile.

Future research should prioritize:

- Quantitative bioactivity studies: Determining the IC_{50}/EC_{50} values of **2-(formylamino)benzoic acid** in a range of relevant assays (e.g., COX inhibition, HAAO inhibition, cytokine release).
- Signaling pathway analysis: Investigating the direct effects of the compound on key inflammatory pathways such as NF- κ B and the NLRP3 inflammasome.
- In vivo studies: Evaluating the efficacy and safety of **2-(formylamino)benzoic acid** in animal models of inflammation, hyperlipidemia, and other relevant diseases.
- Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to identify compounds with enhanced potency and selectivity.

A deeper understanding of the biological activities of **2-(formylamino)benzoic acid** will pave the way for its potential development as a novel therapeutic agent or as a lead compound for the design of next-generation drugs.

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